molecular formula C8H11ClN2O2 B3334976 methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1005650-86-1

methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B3334976
CAS No.: 1005650-86-1
M. Wt: 202.64 g/mol
InChI Key: XHMHZEJLRGMALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a chlorine atom and a methyl ester group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), temperature (reflux).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0°C to room temperature).

Major Products Formed

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group on the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active site of target proteins. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrazol-1-yl)-2-methylpropanoate: Lacks the chlorine substitution, resulting in different reactivity and biological activity.

    Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

    Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: Contains a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

Uniqueness

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to non-chlorinated analogs.

Properties

IUPAC Name

methyl 3-(4-chloropyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMHZEJLRGMALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate
Reactant of Route 6
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.